3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a cyclopropane ring, and a piperidine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: This step involves the reaction of a fluorophenyl derivative with a suitable cyclopropanation reagent under controlled conditions.
Piperidine Introduction: The cyclopropane intermediate is then reacted with a piperidine derivative to introduce the piperidine moiety.
Pyrimidinone Formation: The final step involves the cyclization of the intermediate to form the dihydropyrimidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: It is used in biochemical assays to study its interaction with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-2-one
Uniqueness
Compared to similar compounds, 3-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one features a unique combination of structural elements that may confer distinct biological activities and chemical properties. Its fluorophenyl group and cyclopropane ring are particularly noteworthy, as they can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
3-[[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-17-3-1-16(2-4-17)20(8-9-20)19(26)23-11-6-15(7-12-23)13-24-14-22-10-5-18(24)25/h1-5,10,14-15H,6-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJLECJDMIKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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